molecular formula C10H18O2 B14688611 1,7-Octadiene-4,5-diol, 4,5-dimethyl- CAS No. 24449-03-4

1,7-Octadiene-4,5-diol, 4,5-dimethyl-

Cat. No.: B14688611
CAS No.: 24449-03-4
M. Wt: 170.25 g/mol
InChI Key: FPFIJKYXUNMKAP-UHFFFAOYSA-N
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Description

1,7-Octadiene-4,5-diol, 4,5-dimethyl- is an organic compound with the molecular formula C10H18O2 This compound is characterized by the presence of two hydroxyl groups (-OH) and two double bonds within an eight-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Octadiene-4,5-diol, 4,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of 1,7-octane-4,5-diol, 4,5-dimethyl-.

    Substitution: Formation of 1,7-octadiene-4,5-dichloride, 4,5-dimethyl-.

Scientific Research Applications

1,7-Octadiene-4,5-diol, 4,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,7-Octadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but different positioning of hydroxyl groups and double bonds.

    2,6-Octadiene, 4,5-dimethyl-: Similar carbon chain but lacks hydroxyl groups.

Uniqueness

1,7-Octadiene-4,5-diol, 4,5-dimethyl- is unique due to the presence of both hydroxyl groups and double bonds, providing a versatile platform for various chemical modifications and applications.

Properties

CAS No.

24449-03-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,5-dimethylocta-1,7-diene-4,5-diol

InChI

InChI=1S/C10H18O2/c1-5-7-9(3,11)10(4,12)8-6-2/h5-6,11-12H,1-2,7-8H2,3-4H3

InChI Key

FPFIJKYXUNMKAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C(C)(CC=C)O)O

Origin of Product

United States

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